molecular formula C14H14FN5O3 B12620512 N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)ethanediamide CAS No. 1010863-56-5

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)ethanediamide

Cat. No.: B12620512
CAS No.: 1010863-56-5
M. Wt: 319.29 g/mol
InChI Key: JSPIDIBENMLLIN-UHFFFAOYSA-N
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Description

“N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” is a synthetic organic compound that features a pyrazole ring substituted with a carbamoyl group and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from a suitable precursor such as 1-methyl-1H-pyrazole, the carbamoyl group can be introduced through a reaction with an isocyanate.

    Introduction of the fluorobenzyl group: The fluorobenzyl group can be attached via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.

    Coupling with ethanediamide: The final step involves coupling the substituted pyrazole with ethanediamide under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions could target the carbamoyl group, potentially converting it to an amine.

    Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction might produce an amine.

Scientific Research Applications

“N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-chlorobenzyl)ethanediamide
  • N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-bromobenzyl)ethanediamide

Uniqueness

The presence of the fluorobenzyl group in “N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)ethanediamide” may confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

1010863-56-5

Molecular Formula

C14H14FN5O3

Molecular Weight

319.29 g/mol

IUPAC Name

N'-(5-carbamoyl-1-methylpyrazol-4-yl)-N-[(4-fluorophenyl)methyl]oxamide

InChI

InChI=1S/C14H14FN5O3/c1-20-11(12(16)21)10(7-18-20)19-14(23)13(22)17-6-8-2-4-9(15)5-3-8/h2-5,7H,6H2,1H3,(H2,16,21)(H,17,22)(H,19,23)

InChI Key

JSPIDIBENMLLIN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C(=O)N

Origin of Product

United States

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